![molecular formula C16H16BrFN2O3S B2682268 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904253-58-2](/img/structure/B2682268.png)
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound with the empirical formula C9H10BrFN2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2
. Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is 245.09 . It is a solid substance .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters. Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this compound could contribute to the development of this field .
Anti-Markovnikov Hydromethylation of Alkenes
The compound could be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Reactions at the Benzylic Position
The compound could be used in reactions at the benzylic position. For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Kinase Inhibition
The compound could potentially be used in kinase inhibition. Some compounds showed nanomolar activity against CK1γ and CK1ε .
Synthesis of Herbicides and Insecticides
The compound could be used as a starting material for the synthesis of some herbicides and insecticides .
properties
IUPAC Name |
3-bromo-2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-11-9-12(18)4-5-15(11)24(21,22)20-8-6-13(10-20)23-16-14(17)3-2-7-19-16/h2-5,7,9,13H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFRLNKUROWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.